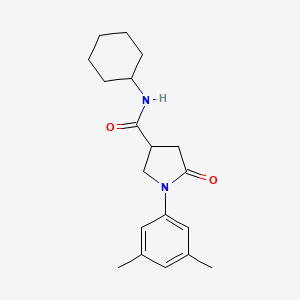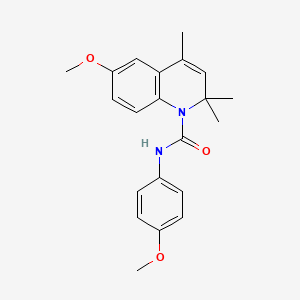![molecular formula C23H20N6O3 B11033084 7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11033084.png)
7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex heterocyclic compound It belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. It acts as a tyrosine kinase inhibitor, blocking the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy for their tyrosine kinase and cyclin-dependent kinase (CDK4) inhibitory activities.
Uniqueness
7-[2-METHYL-6-(4-NITROPHENYL)-3-PYRIDYL]-2-(1-PYRROLIDINYL)PYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to its unique combination of a pyridine and pyrimidine ring system, along with the presence of a nitrophenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N6O3 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3/c1-14-17(8-10-19(24-14)15-4-6-16(7-5-15)29(31)32)20-11-9-18-21(25-20)26-23(27-22(18)30)28-12-2-3-13-28/h4-11H,2-3,12-13H2,1H3,(H,25,26,27,30) |
InChI Key |
PQCYJNDCIQHAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C3)C(=O)NC(=N4)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2-thioxoimidazolidin-4-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033012.png)
![(2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide](/img/structure/B11033017.png)
![N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-phenylacetamide](/img/structure/B11033018.png)
![N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide](/img/structure/B11033024.png)
![3'-(methylsulfonyl)-8'-phenyl-1,2-dihydro-1'H-spiro[pyrazole-3,4'-pyrazolo[5,1-c][1,2,4]triazine]](/img/structure/B11033027.png)

![2-chloro-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11033034.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11033040.png)
![4-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11033045.png)
![12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11033052.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11033060.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11033063.png)
![4-(4-ethylphenyl)-10-(2-methoxyethylamino)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11033081.png)
